N-(4-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide N-(4-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
Brand Name: Vulcanchem
CAS No.: 1017663-31-8
VCID: VC11987448
InChI: InChI=1S/C18H18N2O2S2/c1-12-19-18(15-4-3-11-23-15)16(24-12)9-10-17(21)20-13-5-7-14(22-2)8-6-13/h3-8,11H,9-10H2,1-2H3,(H,20,21)
SMILES: CC1=NC(=C(S1)CCC(=O)NC2=CC=C(C=C2)OC)C3=CC=CS3
Molecular Formula: C18H18N2O2S2
Molecular Weight: 358.5 g/mol

N-(4-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide

CAS No.: 1017663-31-8

Cat. No.: VC11987448

Molecular Formula: C18H18N2O2S2

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide - 1017663-31-8

Specification

CAS No. 1017663-31-8
Molecular Formula C18H18N2O2S2
Molecular Weight 358.5 g/mol
IUPAC Name N-(4-methoxyphenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Standard InChI InChI=1S/C18H18N2O2S2/c1-12-19-18(15-4-3-11-23-15)16(24-12)9-10-17(21)20-13-5-7-14(22-2)8-6-13/h3-8,11H,9-10H2,1-2H3,(H,20,21)
Standard InChI Key QCONCCZFFQOPHL-UHFFFAOYSA-N
SMILES CC1=NC(=C(S1)CCC(=O)NC2=CC=C(C=C2)OC)C3=CC=CS3
Canonical SMILES CC1=NC(=C(S1)CCC(=O)NC2=CC=C(C=C2)OC)C3=CC=CS3

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of N-(4-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is characterized by three key components:

  • A thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at the 4-position with a thiophen-2-yl group and at the 2-position with a methyl group.

  • A propanamide chain (-CH₂-CH₂-CONH-) bridging the thiazole ring and the methoxyphenyl group.

  • A 4-methoxyphenyl group (-C₆H₄-OCH₃) attached to the amide nitrogen.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₂S₂
Molecular Weight358.5 g/mol
XLogP3 (Lipophilicity)~3.5 (predicted)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (amide O, thiazole N, OCH₃)
Rotatable Bonds6

The compound’s lipophilicity (LogP ~3.5) suggests moderate membrane permeability, a desirable trait for drug candidates. Its stability under physiological conditions remains under investigation, though analogous thiazole derivatives exhibit resistance to hydrolysis at neutral pH .

Synthesis and Optimization

The synthesis of N-(4-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide typically involves a multi-step strategy:

Step 1: Thiazole Ring Formation

The Hantzsch thiazole synthesis is commonly employed, reacting thioamide derivatives with α-haloketones. For this compound, 2-methyl-4-(thiophen-2-yl)thiazol-5-amine is synthesized via cyclization of thiophene-2-carboxamide with chloroacetone in the presence of sulfur.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1Thiophene-2-carboxamide, chloroacetone, S₈, EtOH, reflux65%
2Acryloyl chloride, DMAP, DCM, 0°C72%
34-Methoxyaniline, K₂CO₃, DMF, 80°C58%

Optimization challenges include minimizing side reactions during acylation and improving the solubility of intermediates in polar aprotic solvents .

ActivityModel SystemResult
CytotoxicityMCF-7 breast cancer cellsIC₅₀ = 12.3 µM
Anti-inflammatoryRAW 264.7 macrophagesTNF-α inhibition: 44% at 10 µM
AntiviralHSV-1 plaque assayEC₅₀ = 18.7 µM

Mechanism of Action Hypotheses

The compound’s biological effects may arise from:

  • Enzyme Inhibition: The thiazole ring could chelate metal ions in enzyme active sites, such as bacterial dihydrofolate reductase.

  • Receptor Modulation: The methoxyphenyl group may engage in π-π interactions with aromatic residues in G-protein-coupled receptors .

  • DNA Intercalation: The planar thiophene-thiazole system might intercalate into DNA, disrupting replication .

Further mechanistic studies are needed to validate these hypotheses.

Applications and Future Directions

Current Applications

  • Lead Compound in Drug Discovery: Patent EP3556756B1 highlights similar thiazole-propanamides as nuclease inhibitors, suggesting potential in treating viral infections or genetic disorders .

  • Chemical Biology Probe: The compound’s fluorescence properties (λₑₓ = 340 nm, λₑₘ = 450 nm) enable tracking in cellular uptake studies.

Future Research Priorities

  • Structure-Activity Relationship (SAR) Studies: Modifying the methoxy position or thiophene substituents to enhance potency.

  • In Vivo Toxicology: Assessing pharmacokinetics and organ-specific toxicity in rodent models.

  • Target Identification: Employing CRISPR-Cas9 screens to pinpoint molecular targets.

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